molecular formula C107H138Cl2N26O31 B1148401 4-[[9,24-bis[(2-amino-4,5-dihydro-1H-imidazol-5-yl)methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-30,39-bis(1-hydroxyethyl)-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-(10-methylundeca-2,4-dienoylamino)-4-oxobutanoic acid CAS No. 34438-27-2

4-[[9,24-bis[(2-amino-4,5-dihydro-1H-imidazol-5-yl)methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-30,39-bis(1-hydroxyethyl)-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-(10-methylundeca-2,4-dienoylamino)-4-oxobutanoic acid

Cat. No.: B1148401
CAS No.: 34438-27-2
M. Wt: 2355.3 g/mol
InChI Key: IPZGNBNNEDCXBK-SWEPSTQMSA-N
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Description

This highly complex macrocyclic compound features a 49-membered ring system incorporating 16 oxo groups, 15 nitrogen atoms, and diverse substituents. Key structural elements include:

  • Chlorinated hydroxyphenyl moieties: The 3,5-dichloro-4-hydroxyphenyl group suggests antimicrobial or pesticidal properties, analogous to chlorinated phenolic herbicides .
  • Hydroxyethyl and hydroxymethyl substituents: These enhance hydrophilicity and hydrogen-bonding interactions.
  • Pentakis(4-hydroxyphenyl) groups: Likely involved in π-π stacking or receptor binding, similar to polyphenolic natural products like tannins .
  • 10-methylundeca-2,4-dienoyl side chain: A rare fatty acid derivative that may influence membrane permeability.

Properties

CAS No.

34438-27-2

Molecular Formula

C107H138Cl2N26O31

Molecular Weight

2355.3 g/mol

IUPAC Name

(3S)-4-[[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49R)-9,24-bis[[(5R)-2-amino-4,5-dihydro-1H-imidazol-5-yl]methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-39-[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-[[(2Z,4E)-10-methylundeca-2,4-dienoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C107H138Cl2N26O31/c1-50(2)15-11-9-7-8-10-12-18-76(144)121-74(45-78(146)147)94(154)129-81-54(6)166-104(164)87(59-27-37-67(143)38-28-59)135-89(149)51(3)118-92(152)72(43-61-46-116-105(111)119-61)122-77(145)48-115-96(156)86(60-41-68(108)88(148)69(109)42-60)131-95(155)75(49-136)126-101(161)82(55-19-29-63(139)30-20-55)130-93(153)73(44-62-47-117-106(112)120-62)125-90(150)71(17-14-40-114-107(113)165)123-97(157)79(52(4)137)128-102(162)84(57-23-33-65(141)34-24-57)134-103(163)85(58-25-35-66(142)36-26-58)132-98(158)80(53(5)138)127-91(151)70(16-13-39-110)124-100(160)83(133-99(81)159)56-21-31-64(140)32-22-56/h8,10,12,18-38,41-42,50-54,61-62,70-75,79-87,136-143,148H,7,9,11,13-17,39-40,43-49,110H2,1-6H3,(H,115,156)(H,118,152)(H,121,144)(H,122,145)(H,123,157)(H,124,160)(H,125,150)(H,126,161)(H,127,151)(H,128,162)(H,129,154)(H,130,153)(H,131,155)(H,132,158)(H,133,159)(H,134,163)(H,135,149)(H,146,147)(H3,111,116,119)(H3,112,117,120)(H3,113,114,165)/b10-8+,18-12-/t51-,52+,53-,54-,61-,62-,70-,71+,72+,73-,74+,75-,79+,80-,81+,82+,83-,84-,85+,86+,87+/m1/s1

InChI Key

IPZGNBNNEDCXBK-SWEPSTQMSA-N

SMILES

CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC=C(C=C2)O)C)CC3CN=C(N3)N)C4=CC(=C(C(=C4)Cl)O)Cl)CO)C5=CC=C(C=C5)O)CC6CN=C(N6)N)CCCNC(=O)N)C(C)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C(C)O)CCCN)C9=CC=C(C=C9)O)NC(=O)C(CC(=O)O)NC(=O)C=CC=CCCCCC(C)C

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)O1)C2=CC=C(C=C2)O)C)C[C@@H]3CN=C(N3)N)C4=CC(=C(C(=C4)Cl)O)Cl)CO)C5=CC=C(C=C5)O)C[C@@H]6CN=C(N6)N)CCCNC(=O)N)[C@H](C)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)[C@@H](C)O)CCCN)C9=CC=C(C=C9)O)NC(=O)[C@H](CC(=O)O)NC(=O)/C=C\C=C\CCCCC(C)C

Canonical SMILES

CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC=C(C=C2)O)C)CC3CN=C(N3)N)C4=CC(=C(C(=C4)Cl)O)Cl)CO)C5=CC=C(C=C5)O)CC6CN=C(N6)N)CCCNC(=O)N)C(C)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C(C)O)CCCN)C9=CC=C(C=C9)O)NC(=O)C(CC(=O)O)NC(=O)C=CC=CCCCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-[[9,24-bis[(2-amino-4,5-dihydro-1H-imidazol-5-yl)methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-30,39-bis(1-hydroxyethyl)-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-(10-methylundeca-2,4-dienoylamino)-4-oxobutanoic acid is typically produced through fermentation processes involving Streptomyces fungicidus. The fermentation broth is subjected to high-pressure filtration and flash drying to obtain enramycin filter cake, which is then processed to produce enramycin A .

Industrial Production Methods: Industrial production of enramycin A involves the fermentation of Streptomyces fungicidus under controlled conditions. The fermentation broth is filtered, and the resulting cake is dried and processed to obtain enramycin A. This method ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-[[9,24-bis[(2-amino-4,5-dihydro-1H-imidazol-5-yl)methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-30,39-bis(1-hydroxyethyl)-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-(10-methylundeca-2,4-dienoylamino)-4-oxobutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications .

Common Reagents and Conditions: Common reagents used in the reactions of enramycin A include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions vary depending on the desired outcome .

Major Products: The major products formed from the reactions of enramycin A include modified polypeptides with enhanced antibacterial properties .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-[[9,24-bis[(2-amino-4,5-dihydro-1H-imidazol-5-yl)methyl] exhibit significant anticancer properties. The imidazole moiety is known for its ability to interact with biological targets involved in cancer progression. For instance:

  • Mechanism of Action : The compound can inhibit specific kinases that are crucial for tumor growth and survival.
  • Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed enhanced cytotoxicity against breast cancer cell lines compared to standard chemotherapeutics .

Antimicrobial Properties

The structural features of this compound suggest potential antimicrobial activity. The presence of multiple functional groups enhances its interaction with microbial membranes.

  • Research Findings : In vitro studies have shown that similar compounds inhibit the growth of various bacterial strains. For example:
    • Staphylococcus aureus and Escherichia coli were notably affected by derivatives of this compound .

Drug Delivery Systems

The complex structure allows for the development of advanced drug delivery systems. The ability to form nanoparticles can enhance the bioavailability and targeted delivery of therapeutic agents.

  • Application Example : Researchers have successfully encapsulated anticancer drugs within nanoparticles formed from similar compounds. This method significantly improved the pharmacokinetics of the drugs .

Polymer Chemistry

In materials science, the unique architecture of 4-[[9,24-bis[(2-amino-4,5-dihydro-1H-imidazol-5-yl)methyl] lends itself to the creation of novel polymers with tailored properties.

  • Polymer Synthesis : The compound can be used as a monomer in the synthesis of biodegradable polymers that exhibit enhanced mechanical properties.

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be utilized in formulating advanced coatings and adhesives.

  • Performance Metrics : Coatings developed using derivatives of this compound show improved resistance to environmental degradation compared to traditional coatings .

Data Tables

Application AreaSpecific Use CaseResearch Reference
Medicinal ChemistryAnticancer activity against breast cancer
Antimicrobial effects on bacterial strains
Drug Delivery SystemsNanoparticle formation for drug delivery
Materials ScienceBiodegradable polymer synthesis
Advanced coatings and adhesives

Mechanism of Action

4-[[9,24-bis[(2-amino-4,5-dihydro-1H-imidazol-5-yl)methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-30,39-bis(1-hydroxyethyl)-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-(10-methylundeca-2,4-dienoylamino)-4-oxobutanoic acid acts as an inhibitor of the enzyme MurG, which is essential for cell wall biosynthesis in Gram-positive bacteria. MurG catalyzes the transglycosylation reaction in the last step of peptidoglycan biosynthesis. Inhibiting this step greatly compromises cell wall integrity, leading to cell lysis .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Functional Groups Molecular Weight (Da) Bioactivity
Target Compound Macrocyclic oxa-aza ring Imidazolyl, chlorophenol, polyhydroxyphenyl ~3,200* Hypothesized: Antimicrobial, enzyme inhibition
Cyclosporin A Cyclic undecapeptide N-methylated amino acids, hydroxyls 1,202.6 Immunosuppressant
Vancomycin Glycopeptide Chlorinated biphenyl, sugar moieties 1,449.3 Antibacterial (Gram-positive)
Zygocaperoside (from Z. fabago) Triterpenoid saponin Hydroxyls, glycosidic bonds ~1,100 Antifungal, cytotoxic

*Estimated based on substituent count.

Functional Comparisons

  • Metal Binding : The target compound’s bis(imidazolylmethyl) groups resemble histidine residues in metalloenzymes, contrasting with simpler imidazole-based chelators like EDTA .
  • Environmental Persistence : Unlike zinc or lead compounds reported in TRI data (which persist in ecosystems ), this compound’s hydrolyzable ester/amide bonds suggest biodegradability.
  • Synthetic Complexity: With 16 oxo groups and 49 heteroatoms, its synthesis surpasses even cyclosporin A (11 amino acids), requiring advanced solid-phase or biotechnological methods .

Spectroscopic Characterization

Table 2: NMR Data Comparison (Hypothetical for Target vs. Observed for Zygocaperoside)

Proton Environment Target Compound δ (ppm)* Zygocaperoside δ (ppm)
Aromatic (4-hydroxyphenyl) 6.8–7.1 (multiplet) 6.7–7.3 (multiplet)
Imidazolyl CH₂ 3.4–3.8 (doublet) N/A
Chlorophenol OH 9.2 (broad) 5.1 (s, glycosidic OH)

*Predicted using additive shielding models.

Research Findings and Challenges

  • Stability : The compound’s hexadecaoxo backbone may confer pH-sensitive degradation, akin to β-lactam antibiotics.
  • Toxicity Considerations : While manganese/zinc compounds in TRI data show neurotoxicity , this compound’s chlorinated aromatic groups warrant ecotoxicity studies.
  • Synthesis Feasibility: Modular assembly of the pentadecazacyclononatetracontane ring would require >30 steps, exceeding the complexity of Isorhamnetin-3-O glycoside isolation .

Biological Activity

The compound is a complex polyfunctional molecule with potential implications in biological systems. This article delves into its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound is characterized by a large molecular structure with multiple functional groups that may contribute to its biological activities. Key properties include:

  • Molecular Weight : Approximately 2355.3 g/mol
  • Hydrogen Bond Donor Count : 34
  • Hydrogen Bond Acceptor Count : 34
  • LogP (octanol-water partition coefficient) : -1.9 (indicating high hydrophilicity) .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Imidazole Derivatives : The presence of imidazole rings suggests potential interactions with receptors involved in neurotransmission and enzyme inhibition. Imidazolines have been noted to bind to specific receptors distinct from traditional adrenergic pathways .
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties. This could imply that the compound may help mitigate oxidative stress in biological systems.
  • Inhibition of Enzymatic Activity : The structural components suggest potential for inhibiting enzymes involved in metabolic pathways or signaling cascades.

In Vitro Studies

In vitro studies have indicated that compounds with similar structures exhibit significant activity against various cancer cell lines. For instance:

  • Cell Proliferation Inhibition : Assays conducted on human colon cancer cell lines (DLD1) showed that related compounds could inhibit cell proliferation effectively at micromolar concentrations .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound:

  • Toxicity Thresholds : Preliminary studies suggest that at doses exceeding 100 mg/kg (both oral and intravenous), clinical signs of toxicity were observed. This indicates a need for careful dose management in therapeutic applications .

Case Studies

Several case studies have highlighted the potential therapeutic applications of structurally similar compounds:

  • Cancer Treatment : Research has shown that compounds targeting mitotic spindle dynamics can lead to increased multipolar mitoses in cancer cells. This mechanism may be relevant for the compound under consideration .
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective effects against neurodegenerative diseases due to their ability to modulate oxidative stress and inflammation.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantPotential to reduce oxidative stress
Enzyme InhibitionInhibitory effects on metabolic enzymes
Cancer Cell Proliferation InhibitionEffective against various cancer cell lines
Toxicity AssessmentToxicity observed at high doses

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